3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine
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Overview
Description
3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine is a chemical compound with the molecular formula C11H12F3NO It is characterized by the presence of an azetidine ring substituted with a trifluoromethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine typically involves the reaction of azetidine with 2-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-phenylazetidine: Similar structure but lacks the trifluoromethoxy group.
2-(Trifluoromethoxy)benzylamine: Contains the trifluoromethoxy group but lacks the azetidine ring.
Uniqueness
The presence of both the azetidine ring and the trifluoromethoxyphenylmethyl group in 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine makes it unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds .
Properties
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDWFNVNEMWMIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588382 |
Source
|
Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937612-31-2 |
Source
|
Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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